molecular formula C22H19N3O2S B3129507 N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide CAS No. 339100-77-5

N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide

Cat. No.: B3129507
CAS No.: 339100-77-5
M. Wt: 389.5 g/mol
InChI Key: JYYICIPPQMLTSN-UHFFFAOYSA-N
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Description

    Reagents: Phenylsulfinyl chloride, base (e.g., triethylamine)

    Conditions: Stirring at low temperature (0-5°C) to prevent side reactions.

  • Step 3: Formation of Acetamide Moiety

      Reagents: Acetic anhydride, amine

      Conditions: Room temperature, followed by purification using column chromatography.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions and purification methods is crucial to ensure the quality and consistency of the final product .

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity .

    • Step 1: Synthesis of Benzimidazole Core

        Reagents: o-phenylenediamine, carboxylic acid

        Conditions: Reflux in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid.

    Chemical Reactions Analysis

    Types of Reactions

    N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsmild temperature, solvent (e.g., dichloromethane).

      Reduction: Lithium aluminum hydride; conditionsanhydrous solvent (e.g., tetrahydrofuran), low temperature.

      Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); conditionscontrolled temperature, solvent (e.g., acetic acid).

    Major Products

    Scientific Research Applications

    N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide has several scientific research applications:

    Mechanism of Action

    The mechanism of action of N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to inhibit eukaryotic topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells. Additionally, the phenylsulfinyl group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity .

    Comparison with Similar Compounds

    Similar Compounds

    Uniqueness

    N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable candidate for various applications in scientific research and industry .

    Properties

    IUPAC Name

    2-[2-(benzenesulfinylmethyl)benzimidazol-1-yl]-N-phenylacetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H19N3O2S/c26-22(23-17-9-3-1-4-10-17)15-25-20-14-8-7-13-19(20)24-21(25)16-28(27)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JYYICIPPQMLTSN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CS(=O)C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H19N3O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    389.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide
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    N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide
    Reactant of Route 4
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    N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide
    Reactant of Route 5
    N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide
    Reactant of Route 6
    Reactant of Route 6
    N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide

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